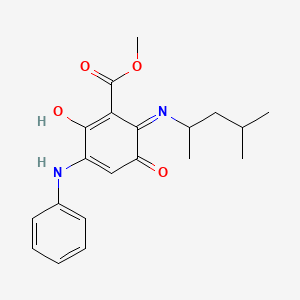

Methyl Carboxylate 6PPD-quinone

Description

Properties

Molecular Formula |

C20H24N2O4 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

methyl 3-anilino-2-hydroxy-6-(4-methylpentan-2-ylimino)-5-oxocyclohexa-1,3-diene-1-carboxylate |

InChI |

InChI=1S/C20H24N2O4/c1-12(2)10-13(3)21-18-16(23)11-15(19(24)17(18)20(25)26-4)22-14-8-6-5-7-9-14/h5-9,11-13,22,24H,10H2,1-4H3 |

InChI Key |

GERKAAFRDQLKCW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)N=C1C(=O)C=C(C(=C1C(=O)OC)O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Formation Pathways and Environmental Generation of Methyl Carboxylate 6ppd Quinone

Ozonation-Induced Transformation of 6PPD to Quinone Derivatives

The most significant pathway for the formation of 6PPD-quinone is the reaction of 6PPD with atmospheric ozone. epa.govbohrium.com This reaction is a direct consequence of 6PPD's intended function as an antiozonant in tires. nih.gov When 6PPD migrates to the tire surface, it reacts with ozone, leading to the formation of 6PPD-quinone and other derivatives. ncdot.govacs.org

Laboratory studies have demonstrated this transformation, showing that up to 81% of 6PPD mass can react with ozone over a six-hour period. nsf.gov The molar yield of 6PPD-quinone from the ozonation of pure 6PPD was found to be 9.7%, while for 6PPD within tire wear particles, the yield was 0.95%. nsf.gov This suggests that the matrix of the tire particle can influence the reaction rate. Further research has identified multiple transformation products from 6PPD ozonation, with 6PPD-quinone being a major one, with yields ranging from approximately 1% to 19%. nih.gov

Computational studies using density functional theory have elucidated the mechanism of this reaction. nih.gov The interaction between ozone and the aromatic ring of 6PPD is a key step, leading to a hydroxylated intermediate that further reacts to form the quinone. nih.gov This direct link between the protective function of 6PPD and the formation of its toxic quinone derivative is a critical aspect of its environmental impact. nih.gov

Potential Oxidative and Biotransformation Routes Leading to Methyl Carboxylate 6PPD-Quinone

Beyond direct ozonation, other oxidative and biological processes contribute to the formation of 6PPD-quinone. In vitro studies using human liver microsomes have shown that cytochrome P450 (CYP450) enzymes can transform 6PPD into 6PPD-quinone, with a production rate of 0.98%. nih.gov This indicates a potential for biotransformation in organisms, including mammals. nih.govnih.gov The mechanism involves the abstraction of a hydrogen atom from the 6PPD molecule by CYP450, followed by a series of reactions leading to the quinone. nih.gov

In soil environments, the transformation of 6PPD is influenced by redox conditions. bohrium.com Under aerobic conditions, 6PPD degrades relatively quickly, with half-lives ranging from 0.7 to 1.5 days. bohrium.com In contrast, under anaerobic conditions, its persistence is significantly longer, with an average half-life of 51.4 days. bohrium.com The degradation of 6PPD-quinone in soils is primarily mediated by microorganisms. bohrium.comconfex.com

Influence of Environmental Factors on Derivative Formation Kinetics and Yield

Several environmental factors play a crucial role in the kinetics and yield of 6PPD-quinone formation.

Sunlight can also contribute to the transformation of 6PPD. nih.gov Studies have shown that 6PPD can undergo rapid photodegradation in water, especially under UV irradiation. nih.gov This process can lead to the formation of 6PPD-quinone with a molar yield of approximately 0.03. nih.gov The photodegradation process is complex, involving direct photolysis and reactions with singlet oxygen. nih.gov The rate of photodegradation is also influenced by the pH of the water, with acidic conditions accelerating the process. nih.gov

The physical and chemical properties of tire wear particles (TWPs) significantly influence the formation and release of 6PPD-quinone. nsf.govitrcweb.org As tires wear, they shed an estimated 1,120,000 tons of particles annually in the U.S. alone. ncdot.gov These particles act as a reservoir for 6PPD and a medium for its transformation.

The formation of 6PPD-quinone occurs on the surface of tires and within the tire wear particles themselves. bohrium.comacs.org Stormwater runoff is a primary mechanism for transporting these particles and the leached 6PPD-quinone into aquatic environments. epa.govitrcweb.orgresearchgate.net The concentration of 6PPD-quinone in the environment is often linked to rainfall events, with higher levels detected during and after storms. itrcweb.org

The table below summarizes the molar yields of 6PPD-quinone from different formation pathways as reported in various studies.

| Formation Pathway | Matrix | Molar Yield (%) | Reference |

| Ozonation | Pure 6PPD | 9.7 | nsf.gov |

| Ozonation | Tire Wear Particles | 0.95 | nsf.gov |

| Ozonation | General | ~1 - 19 | nih.gov |

| Photodegradation | Water | 0.03 | nih.gov |

| Biotransformation (CYP450) | Human Liver Microsomes | 0.98 | nih.gov |

Environmental Occurrence and Spatiotemporal Distribution of Methyl Carboxylate 6ppd Quinone

Detection and Quantification in Aquatic Environments (Stormwater Runoff, Rivers, Lakes)

There is currently no available data in peer-reviewed literature or environmental reports on the detection and quantification of methyl carboxylate 6PPD-quinone in stormwater runoff, rivers, or lakes. Research has concentrated on the parent compound 6PPD and its primary toxic transformation product, 6PPD-quinone.

Presence and Distribution in Terrestrial Compartments (Soil, Roadside Dust)

Scientific studies have not yet reported the presence or distribution of this compound in soil and roadside dust. The focus of terrestrial environmental monitoring concerning tire-wear particles has been on other related chemical compounds.

Occurrence in Atmospheric Particulate Matter

There is no information available regarding the occurrence of this compound in atmospheric particulate matter. Studies on airborne contaminants from tire wear have not identified this specific compound.

Global and Regional Distribution Patterns

As there are no reported detections of this compound in any environmental compartment, no global or regional distribution patterns have been established.

Based on a comprehensive review of scientific literature, it has been determined that the specific chemical compound "this compound" is not substantially documented in existing research concerning its environmental fate and transport mechanisms. The predominant focus of studies in this area is on a related but distinct compound known as 6PPD-quinone (6PPD-Q) .

A notable discrepancy exists in the chemical identifiers for these compounds. While a chemical supplier lists "this compound" with a molecular formula of C20H24N2O4, the extensively studied tire-related contaminant, 6PPD-quinone, has a molecular formula of C18H22N2O2 and the systematic name 2-((4-methylpentan-2-yl)amino)-5-(phenylamino)cyclohexa-2,5-diene-1,4-dione.

Due to this significant difference and the lack of available scientific data for "this compound," it is not possible to generate a scientifically accurate article that adheres to the provided outline on its environmental fate and transport. The user's strict instructions to focus solely on the specified compound and outline cannot be fulfilled without available research.

Therefore, the requested article cannot be generated at this time. Further research and clarification on the chemical identity of "this compound" would be necessary to proceed with an analysis of its environmental characteristics.

Analytical Methodologies for the Detection and Quantification of Methyl Carboxylate 6ppd Quinone

Sample Preparation Techniques for Diverse Environmental Matrices (Water, Soil, Dust, Biota)

The extraction and cleanup of methyl carboxylate 6PPD-quinone from complex environmental samples are critical steps to ensure accurate analysis. The choice of technique depends on the specific matrix.

Water: For water samples, including surface water, stormwater, and roadway runoff, solid-phase extraction (SPE) is a widely used technique for concentrating the analyte and removing interfering substances. acs.orgnsf.govfrontiersin.org Hydrophilic-lipophilic balanced (HLB) cartridges are commonly employed for this purpose. acs.orgfrontiersin.org An alternative approach for cleaner water samples is direct injection into the LC-MS/MS system, which minimizes sample preparation time. shimadzu.comlcms.cz Some methods also utilize liquid-liquid extraction (LLE) for sample preparation. researchgate.net It is recommended to collect water samples in amber glass bottles to prevent photodegradation of the analyte. itrcweb.orgcaltestlabs.com

Soil, Sediment, and Dust: The extraction of 6PPD-quinone from solid matrices like soil, sediment, and dust typically involves solvent extraction, often aided by ultrasonication. itrcweb.orgwa.govacs.org A common solvent mixture for this purpose is hexane (B92381) and ethyl acetate. wa.gov After extraction, the sample is filtered to remove particulate matter. itrcweb.org For dust samples, mass spectrometry has been used for the detection of 6PPD-quinone. acs.org

Biota: Analysis of 6PPD-quinone in biological tissues, such as fish, requires homogenization of the sample followed by extraction. itrcweb.orglcms.cz Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), a streamlined SPE method, have been applied for this purpose. itrcweb.org Another approach involves extraction with cold acetonitrile, followed by centrifugation and cleanup using specialized cartridges like Captiva EMR-Lipid to remove phospholipids (B1166683) that can interfere with the analysis. lcms.cz

Advanced Chromatographic Separation Techniques (e.g., LC-MS/MS)

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the standard separation techniques for analyzing 6PPD-quinone and its derivatives. nsf.govlcms.cz These systems are typically coupled with a triple quadrupole mass spectrometer (LC/TQ or LC-MS/MS). geoenviropro.comlcms.cz

Reversed-phase C18 columns are frequently used for the chromatographic separation. lcms.czdoi.org The mobile phase often consists of a mixture of an aqueous solution, such as ammonium (B1175870) fluoride, and an organic solvent like acetonitrile. lcms.cz Gradient elution, where the mobile phase composition is changed during the analytical run, is employed to achieve optimal separation of the target analyte from other compounds in the sample. lcms.cz

The development of rapid analysis methods is a key area of research. For instance, condensed phase membrane introduction mass spectrometry (CP-MIMS) has been developed for the high-throughput analysis of 6PPD-quinone in water samples, with a significantly reduced analysis time of 2.5 minutes per sample. researchgate.netacs.org

Mass Spectrometric Identification and Confirmation Strategies

Tandem mass spectrometry (MS/MS) is essential for the definitive identification and quantification of this compound. alsglobal.com The most common ionization technique used is electrospray ionization (ESI) in the positive ion mode. nsf.govacs.org

The analysis is typically performed in the multiple reaction monitoring (MRM) mode. lcms.czlcms.cz In MRM, specific precursor ions of the target analyte are selected and fragmented, and then specific product ions are monitored. This highly selective technique minimizes background interference and enhances the sensitivity of the analysis. For 6PPD-quinone, common MRM transitions include m/z 299.1→187.3 and m/z 299.1→77.3. frontiersin.org The ratio of the quantifier and qualifier ion transitions is used for confirmation of the analyte's identity. frontiersin.org High-resolution mass spectrometry (HRMS) can also be used for accurate mass measurements, further confirming the elemental composition of the detected compounds. nih.gov

Isotope Dilution and Quality Assurance/Quality Control Considerations

To ensure the accuracy and reliability of analytical results, isotope dilution is a widely adopted quantification strategy. acs.orgalsglobal.com This involves spiking the sample with a known amount of a stable isotope-labeled internal standard, such as d5-6PPD-quinone or 13C6-6PPD-quinone, prior to sample preparation. acs.orgfrontiersin.org The internal standard behaves similarly to the target analyte throughout the extraction and analysis process, allowing for the correction of any analyte loss or matrix effects. alsglobal.com

Comprehensive quality assurance and quality control (QA/QC) measures are integral to the analytical workflow. These include the analysis of method blanks, laboratory control samples (LCS), matrix spikes, and matrix spike duplicates (MS/MSD). acs.orgcaltestlabs.com Method blanks are analyzed to check for contamination, while LCS and matrix spikes are used to assess the accuracy and precision of the method. caltestlabs.com Calibration verification standards are also analyzed periodically to ensure the stability of the instrument's response. acs.org

Method Development for Specific this compound Isomers

While much of the focus has been on 6PPD-quinone, research is expanding to include the analysis of its various isomers and transformation products. The ozonation of 6PPD can produce isomeric products, which may have different toxicities and environmental fates. acs.org

Analytical methods are being developed to separate and identify these specific isomers. This often involves the use of high-resolution mass spectrometry to characterize the different ozonation products. researchgate.net The development of these methods is crucial for a more comprehensive understanding of the environmental risks associated with tire-derived contaminants.

Interactive Data Table: Analytical Parameters for 6PPD-Quinone

| Parameter | Value/Technique | Reference |

| Sample Matrix | Water, Soil, Dust, Biota | acs.orgitrcweb.orgwa.govacs.org |

| Extraction (Water) | Solid-Phase Extraction (SPE) | acs.orgnsf.govfrontiersin.org |

| Extraction (Soil) | Sonication with Hexane/Ethyl Acetate | wa.gov |

| Extraction (Biota) | QuEChERS, Acetonitrile Extraction | itrcweb.orglcms.cz |

| Separation | LC-MS/MS | researchgate.netgeoenviropro.com |

| Chromatography Column | Reversed-phase C18 | lcms.czdoi.org |

| Ionization | Electrospray Ionization (ESI+) | nsf.govacs.org |

| MS Mode | Multiple Reaction Monitoring (MRM) | lcms.czlcms.cz |

| Quantification | Isotope Dilution | acs.orgalsglobal.com |

| Internal Standard | d5-6PPD-quinone, 13C6-6PPD-quinone | acs.orgfrontiersin.org |

Ecological Implications and Bioavailability of Methyl Carboxylate 6ppd Quinone

Potential Impacts on Terrestrial Ecosystems and Soil Biota

The impact of Methyl Carboxylate 6PPD-quinone extends beyond aquatic environments. nih.govresearchgate.net The presence of 6PPD-quinone has been detected in roadside soils, indicating that tire wear is a major source of this contaminant in terrestrial ecosystems. researchgate.netresearchgate.net From the soil, there is a potential for it to contaminate plants and subsequently enter the terrestrial food web. researchgate.netresearchgate.net

Research on the soil-dwelling roundworm, Caenorhabditis elegans, has provided insights into the potential effects on soil biota. itrcweb.org Chronic exposure to 6PPD-quinone, even at low concentrations (starting at 0.1 µg/L), led to neurobehavioral changes and symptoms of oxidative stress in C. elegans. itrcweb.org At a concentration of 1 µg/L, the worms exhibited diminished reproductive capacity. itrcweb.org These findings suggest that 6PPD-quinone poses a risk to the health and function of soil organisms, which could have cascading effects on the broader terrestrial ecosystem. itrcweb.orgitrcweb.org

Sublethal Ecological Effects (e.g., Behavioral Changes in Aquatic Organisms)

Sublethal effects of 6PPD-quinone exposure are a significant concern, as they can impact the long-term survival and reproductive success of aquatic organisms. itrcweb.org In "tolerant" fish species like zebrafish, exposure to environmentally relevant concentrations of 6PPD-quinone has been shown to cause a range of sublethal effects. nih.gov

After just 24 hours of exposure, zebrafish larvae exhibited altered exploratory behavior and habituation. nih.gov These behavioral changes were consistent with observed increases in neurotransmitters such as acetylcholine, norepinephrine, epinephrine, and serotonin. nih.gov Furthermore, exposure to higher concentrations altered the wake/sleep cycle and the expression of circadian clock genes. nih.gov A positive chronotropic effect, or an increase in heart rate, was also observed in the exposed fish. nih.gov

In some salmonid species, exposure to 6PPD-quinone has been linked to impaired swimming performance, as demonstrated by a decrease in critical swimming speed, and a decrease in active metabolic rate. usask.ca For coho salmon, exposure leads to a distinct set of behavioral symptoms known as "urban runoff mortality syndrome," which includes increased surface swimming and loss of equilibrium before death. nih.gov These sublethal effects can make fish more susceptible to other environmental stressors, such as pathogens and poor water quality. itrcweb.org

Advanced Research and Modeling Approaches for Methyl Carboxylate 6ppd Quinone

Computational Chemistry and Density Functional Theory (DFT) for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the physicochemical properties and reaction mechanisms of 6PPD-quinone at a molecular level. rsc.orgchemrxiv.orgrsc.org These methods allow researchers to predict properties that are difficult or time-consuming to measure experimentally, which is essential for understanding the environmental fate of 6PPD-quinone and its analogues. rsc.orgchemrxiv.org

Recent studies have employed DFT to calculate the geometries and Gibbs energies of 6PPD, 6PPD-quinone, and related compounds in both the gas phase and in implicit water and n-octanol. rsc.org These calculations are fundamental to predicting partitioning behaviors, such as the octanol-water partition coefficient (log KOW) and the air-water partition coefficient (log KAW), which are critical parameters in environmental models. rsc.orgrsc.org

One study compared DFT calculations with experimental results and Quantitative Structure-Activity Relationship (QSAR) models. rsc.orgrsc.org It was found that while DFT tended to underestimate log KOW values compared to experimental findings, it provided better predictions for log KAW values than QSAR models. rsc.orgrsc.org Such findings highlight the strengths and limitations of different computational approaches and underscore the need for experimental data to validate and refine these models. rsc.orgchemrxiv.orgrsc.org

| Computational Method | Property Predicted | Finding | Reference |

| Density Functional Theory (DFT) | Octanol-Water Partition Ratio (log KOW) | Tends to underestimate values compared to experimental results. | rsc.orgrsc.org |

| Density Functional Theory (DFT) | Air-Water Partition Ratio (log KAW) | Provides better predictions than QSAR models. | rsc.orgrsc.org |

| QSAR Models | Octanol-Water Partition Ratio (log KOW) | Provides better agreement with experimental results than DFT. | rsc.orgrsc.org |

| QSAR Models | Water Solubility | Can be several orders of magnitude different from experimental values. | rsc.orgchemrxiv.org |

Environmental Transport and Fate Modeling (e.g., Ecohydrological Models)

Ecohydrological models are instrumental in simulating the transport and fate of 6PPD-quinone from its source to receiving water bodies. frontiersin.orgnih.govnih.gov A key example is the Visualizing Ecosystem Land Management Assessments (VELMA) model, which has been enhanced by the U.S. Environmental Protection Agency (EPA) to understand and predict 6PPD-quinone dynamics in urban watersheds. frontiersin.orgnih.govepa.gov

The VELMA model integrates hydrological and biogeochemical processes at a high spatial resolution (e.g., 5-meter grid cells) to simulate the fate and transport of contaminants like 6PPD-quinone. nih.govepa.gov This process-based model can identify contaminant transport hotspots within a watershed, which is critical for optimally locating green infrastructure like rain gardens and bioswales to reduce contaminant loads in urban streams. frontiersin.orgnih.govepa.gov

In a case study of the Longfellow Creek watershed in Seattle, Washington, the VELMA model was used to simulate daily 6PPD-quinone runoff. frontiersin.org The model's predictions of in-stream concentrations corresponded well with observed grab sample data, differing by at most 10 ng/L. frontiersin.org Such models are crucial for informing stormwater management decisions and developing strategies to protect sensitive aquatic species like coho salmon. nih.govepa.gov

| Model | Application | Key Feature | Geographic Focus | Reference |

| VELMA (Visualizing Ecosystem Land Management Assessments) | Simulating fate and transport of 6PPD-quinone in urban stormwater. | High-resolution (5-meter) linkage of hydrological and biogeochemical processes. | Puget Sound National Estuary, Longfellow Creek (Seattle, WA). | frontiersin.orgnih.govepa.gov |

| Bioretention Blues | Modeling contaminant transport and fate. | Used to show that bioretention systems can mitigate >~90% of 6PPD-quinone loadings under typical storm conditions. | Not specified. | acs.org |

Source Apportionment and Mass Balance Studies

Understanding the sources and pathways of 6PPD-quinone is fundamental to managing its environmental presence. Research has unequivocally identified tire wear particles as the primary source of 6PPD-quinone. usgs.govitrcweb.orgacs.org The parent compound, 6PPD, is an antiozonant added to tires, which then transforms into 6PPD-quinone through reaction with ozone. itrcweb.orgacs.orgepa.gov These tire wear particles are deposited on roadways and subsequently transported into waterways, primarily via stormwater runoff. usgs.govitrcweb.orgitrcweb.org

Recent research has focused on developing frameworks to integrate data on the environmental journey of 6PPD-quinone. The Aggregate Exposure Pathway (AEP) framework has been proposed to mechanistically track the transport of 6PPD-quinone from its source to potential human exposure. preprints.orgnorthumbria.ac.ukresearchgate.net An AEP network developed for the Pearl River Delta identified atmospheric deposition of tire wear and road dust as initial sources, with urban runoff being the primary medium for transport to receiving rivers. preprints.orgresearchgate.net

While comprehensive mass balance studies are still an emerging area of research, existing studies provide insights into the distribution of 6PPD-quinone in various environmental compartments. It is detected in stormwater, surface water, sediment, soil, and airborne particulate matter. itrcweb.orgnih.gov Studies have noted that concentrations of 6PPD and 6PPD-quinone are higher in urban runoff than in the receiving surface waters, indicating that runoff acts as a significant non-point source. preprints.org

Development of Predictive Models for Environmental Concentrations

Predictive models are being developed to estimate the environmental concentrations of 6PPD-quinone, which can help in risk assessment and prioritizing areas for mitigation. acs.orgitrcweb.org These models often leverage correlations between 6PPD-quinone levels and specific environmental and watershed characteristics. acs.org

For instance, studies have shown that 6PPD-quinone concentrations are correlated with factors such as precipitation, road density within a watershed, and the presence of other urban contaminants like chloride from road salts and total phosphorus. acs.org This suggests that such parameters can be used as indicators to identify and prioritize stream habitats that are at higher risk of contamination. acs.org

The VELMA ecohydrological model serves as a sophisticated predictive tool, capable of simulating daily in-stream 6PPD-quinone concentrations based on watershed characteristics and contaminant deposition patterns. frontiersin.orgresearchgate.net While nationally validated quantitative models for predicting 6PPD-quinone concentrations are not yet established, the ongoing development and refinement of models like VELMA represent a significant step forward. itrcweb.org The ultimate goal is to create robust predictive tools that can inform stormwater management and protect vulnerable aquatic ecosystems. epa.govnorthumbria.ac.uk

| Model/Approach | Predictive Parameters | Key Finding/Application | Reference |

| Principal Component Analysis (PCA) | Precipitation, road density, chloride, total phosphorus. | These parameters can help identify and prioritize key stream habitats for further assessment of 6PPD-quinone risk. | acs.org |

| VELMA Ecohydrological Model | Hydrological and biogeochemical processes, contaminant deposition. | Can predict daily 6PPD-quinone concentrations in streams and identify contaminant hotspots. | frontiersin.orgnih.govresearchgate.net |

| Aggregate Exposure Pathway (AEP) Framework | Source emissions, environmental transport, and fate. | Facilitates a mechanistic understanding to support the development of quantitative predictive models. | preprints.orgnorthumbria.ac.ukresearchgate.net |

Research Gaps and Future Directions in Methyl Carboxylate 6ppd Quinone Studies

Identification and Characterization of Novel Methyl Carboxylate 6PPD-Quinone Isomers and Transformation Products

While 6PPD-quinone (6PPDQ) has been identified as a primary toxic transformation product of the tire antioxidant 6PPD, there is a significant lack of knowledge regarding other related compounds. nih.govresearchgate.net The ozonation of 6PPD can lead to the formation of numerous transformation products (TPs), with researchers proposing probable structures for 23 TPs, of which only five have been verified with standards. nih.gov

Key research needs in this area include:

Comprehensive Identification of Transformation Products: Studies have shown that in addition to 6PPDQ, other major TPs from 6PPD ozonation include multiple isomers of C₁₈H₂₂N₂O and C₁₈H₂₂N₂O₂. nih.govresearchgate.net Further research is needed to identify the full spectrum of these transformation products formed under various environmental conditions.

Understanding Formation Pathways: The transformation pathways from 6PPD to 6PPDQ and other TPs are complex and not fully elucidated. nih.gov While some pathways have been proposed, including those involving N-1,3-dimethylbutyl-N-phenyl quinone diamine (QDI) and intermediate phenols, more research is required to understand the reaction mechanisms. nih.gov Interestingly, it has been noted that 6PPDQ formation does not appear to proceed through 6QDI. nih.govresearchgate.net

Biotransformation Studies: The metabolic fate of 6PPD and 6PPDQ in various organisms is a critical area of investigation. Recent in vitro studies with liver microsomes have identified 40 metabolites from seven different pathways, including two novel coupled metabolites of 6PPD predicted to have higher toxicity than 6PPDQ. nih.gov Further research is needed to understand these biotransformation pathways across different species. nih.govnih.gov

A 2022 study identified 38 transformation products formed either directly from 6-PPD or via 6-PPDQ as an intermediate. Of these, 32 were detected in snow from urban roads, with 6-PPDQ, 4-aminodiphenylamine (4-ADPA), TP 213, and TP 249 being the most prominent. nih.gov

Table 1: Identified Transformation Products of 6PPD

| Transformation Product | Finding |

| 6PPD-quinone (6PPDQ) | A major and highly toxic transformation product. nih.govresearchgate.net |

| C₁₈H₂₂N₂O isomers | Presumptive N-oxide structures. nih.govresearchgate.net |

| C₁₈H₂₂N₂O₂ isomers | Presumptive N,N'-dioxide and orthoquinone structures. nih.govresearchgate.net |

| 4-aminodiphenylamine (4-ADPA) | Prominently found in urban road snow. nih.gov |

| TP 213 | Prominently found in urban road snow. nih.gov |

| TP 249 | Prominently found in urban road snow. nih.gov |

| 1,3-dimethylbutylamine | Identified transformation product in soil with potential human exposure risks. bohrium.com |

| N-phenyl-p-benzoquinone imine | Identified transformation product in soil with potential human exposure risks. bohrium.com |

This table is not exhaustive and represents findings from select studies.

Comprehensive Understanding of Environmental Degradation Kinetics and Pathways

The persistence and movement of 6PPD and its transformation products in the environment are influenced by various factors. researchgate.net A thorough understanding of its degradation kinetics and pathways in different environmental compartments is crucial for predicting its fate and exposure risks. bohrium.comnih.gov

Current research indicates that:

Soil: The degradation of 6PPD in soil is significantly influenced by redox conditions. It persists much longer in anaerobic soils (average half-life of 51.4 days) compared to aerobic soils (0.7–1.5 days). bohrium.com The degradation of 6PPD-Q in soils is microbially mediated, with half-lives of 13.5–14.2 days. bohrium.com

Water: 6PPD-quinone is relatively stable in water, with one study showing only about 30% degradation over 47 days. youtube.com Its concentrations in streams can be highly dynamic, changing rapidly over minutes to hours during rain events. nih.gov

Environmental Factors: The fate and distribution of 6PPD and 6PPD-quinone are influenced by environmental factors such as temperature, illumination, and storm events. researchgate.net

Future research should focus on developing a more complete picture of how these factors interact to control the persistence and transport of 6PPD-quinone in the environment.

Long-Term Ecological Monitoring and Impact Assessment

While the acute toxicity of 6PPD-quinone to certain salmonid species is well-documented, there is a critical need for long-term ecological monitoring to understand the chronic effects on a wider range of organisms and ecosystems. nih.govnih.gov

Key research gaps include:

Chronic and Sublethal Impacts: Investigating the sublethal and/or chronic impacts on both acutely affected and tolerant species is a priority. itrcweb.org This includes assessing whether these impacts alter survivorship. itrcweb.org

Species-Specific Sensitivity: The toxicity of 6PPD-quinone is highly species-specific. researchgate.netcaltestlabs.com Further research is needed to understand the molecular mechanisms behind these differences and to identify other potentially vulnerable species. nih.govwa.gov

Ecosystem-Level Effects: The broader ecological implications of 6PPD-quinone contamination, including its potential for bioaccumulation in the food chain, require further investigation. nih.gov

Human Health Risks: Although 6PPD-quinone has been detected in human samples, the knowledge about its health hazards, especially for children, is still scarce. nih.govrug.nl

Long-term monitoring programs are essential to track the presence of 6PPD-quinone in various environmental matrices, including water, sediment, air, and biota. epa.govwa.govwa.gov

Development of Standardized Analytical Reference Materials for Specific Derivatives

Accurate and reliable analytical methods are fundamental to all research and monitoring efforts. The development and availability of standardized analytical reference materials for 6PPD-quinone and its various transformation products are crucial for ensuring the quality and comparability of data across different studies and laboratories. nih.gov

Currently, certified reference materials for 6PPD-quinone are available, often as solutions in acetonitrile. zeptometrix.comaccustandard.com Additionally, isotopically labeled standards, such as 6PPD-quinone-d5 and ¹³C-labeled versions, are used to improve the precision of quantitative analysis. zeptometrix.comisotope.comacs.org The U.S. Environmental Protection Agency (EPA) has developed a draft laboratory method (Method 1634) for the detection of 6PPD-quinone in surface water and stormwater. epa.gov

Future efforts should focus on:

Expanding the library of certified reference materials to include a wider range of identified transformation products.

Developing and validating analytical methods for various environmental matrices, including sediment, fish tissues, and wastewater. epa.gov

Ensuring the widespread availability of these standards to the research community.

Table 2: Examples of Available 6PPD-quinone Analytical Standards

| Product Name | Matrix |

| 6PPD-quinone | Neat; Acetonitrile |

| 6PPD-quinone-d5 | Neat; Acetonitrile |

| ¹³C₆-6PPD-quinone | Acetonitrile |

| ¹³C₁₂-6PPD-quinone | Not specified |

This table provides examples and is not a complete list of all available standards. Data from ZeptoMetrix and Cambridge Isotope Laboratories, Inc. zeptometrix.comisotope.com

Exploration of Mitigation Strategies Targeting this compound at Source and in the Environment

Given the widespread presence and toxicity of 6PPD-quinone, developing effective mitigation strategies is a high priority. nih.gov These strategies can be broadly categorized into source control and environmental management.

Source Control:

Chemical Alternatives: A primary long-term solution is to find a safer alternative to 6PPD in tires. itrcweb.org This involves an "alternatives assessment" to identify compounds that provide the necessary performance without the associated environmental hazards. itrcweb.org Proposed strategies include synthetic modification of the 6PPD molecule, exploring the use of gallates, and incorporating lignin (B12514952) into tire formulations. berkeley.edu

Tire Innovation: Engineering rubber to be inherently less susceptible to degradation is another potential avenue for reducing the formation of harmful transformation products. berkeley.edu

Environmental Mitigation:

Stormwater Management: Best management practices (BMPs) for stormwater are being evaluated for their effectiveness in removing 6PPD-quinone from runoff. itrcweb.orgitrcweb.org Bioretention systems, which infiltrate stormwater through soil media, have shown promise in reducing toxicity. itrcweb.org

Air Particulate Mitigation: Strategies to control airborne tire wear particles are also being considered. epa.gov

Remediation: Research is needed to evaluate the potential for remediating environments already contaminated with 6PPD-quinone. itrcweb.org

The effectiveness of various stormwater control measures, such as street sweeping and permeable pavements, requires further investigation across different land uses and environmental conditions. itrcweb.org

Interdisciplinary Research Integrating Chemistry, Ecology, and Environmental Engineering

Addressing the complex challenges posed by 6PPD-quinone requires a collaborative, interdisciplinary approach. nih.govepa.gov Integrating expertise from chemistry, ecology, toxicology, and environmental engineering is essential for a holistic understanding of the problem and the development of effective solutions. nih.gov

Key areas for interdisciplinary collaboration include:

Linking Chemical Properties to Ecological Impacts: Understanding how the chemical properties and transformation pathways of 6PPD and its derivatives translate into specific toxicological effects in different species.

Developing and Evaluating Mitigation Technologies: Engineers can design and test new materials and systems for removing 6PPD-quinone from the environment, while chemists and ecologists can assess their effectiveness and potential unintended consequences.

Informing Policy and Regulation: A strong scientific foundation built on interdisciplinary research is crucial for developing sound environmental policies and regulations to manage the risks associated with tire wear contaminants. bohrium.comnih.gov

The Interstate Technology & Regulatory Council (ITRC) has formed an interdisciplinary team to develop guidance on 6PPD and 6PPD-quinone, bringing together experts from various sectors to synthesize the best available science and explore potential solutions. epa.gov

Q & A

Q. What analytical methods are recommended for detecting and quantifying 6PPD-quinone in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution is the gold standard for quantifying 6PPD-quinone due to its sensitivity and specificity. Method validation should include linearity (e.g., 250 pg/mL–100 ng/mL, R² > 0.99), recovery rates (78–91%), and limits of quantification (LOQ, e.g., 5.0 ng/L in water). Challenges include matrix effects and instrument sensitivity, particularly for ultra-trace concentrations in biological tissues . High-resolution mass spectrometry (HRMS) coupled with nuclear magnetic resonance (NMR) is critical for structural confirmation of degradation products .

Q. What are the primary environmental transformation pathways of 6PPD to 6PPD-quinone?

6PPD-quinone forms via ozonation, photodegradation, and oxidation. Under UV light, 6PPD undergoes photoexcitation and self-sensitized degradation, with 6PPD-quinone yields of ~0.03 mol% in water. Acidic conditions accelerate photodegradation due to enhanced light absorption by ionized 6PPD. Ozonation of tire wear particles (TWPs) in roadway runoff is another major pathway, with transformation rates influenced by environmental pH and organic matter .

Q. What standardized toxicity testing protocols are applicable for assessing 6PPD-quinone’s aquatic toxicity?

Acute toxicity tests should follow EPA 850 Ecological Effects Test Guidelines (96-hour exposure for fish) and OECD methods. Chronic studies require analytical verification of 6PPD-quinone concentrations at test intervals to account for its instability in lab water. Key endpoints include LC50 (e.g., 16.31 μg/kg for springtails) and sublethal effects like impaired locomotion or reproductive dysfunction .

Advanced Research Questions

Q. How can researchers address data gaps in 6PPD-quinone’s bioaccumulation and biomagnification across trophic levels?

Prioritize tissue-specific analyses in keystone species (e.g., salmonids, nematodes) using stable isotope tracing. For terrestrial ecosystems, focus on species with cultural significance to Indigenous communities, such as subsistence fish. Combine field monitoring (e.g., biota-sediment accumulation factors) with controlled mesocosm studies to model trophic transfer .

Q. What experimental designs mitigate contradictions in reported toxicity thresholds for 6PPD-quinone?

Discrepancies arise from variable test durations (e.g., 24-hour vs. 96-hour exposures) and matrix effects. To resolve these:

Q. What methodologies improve the detection of 6PPD-quinone in understudied matrices like soil and human biospecimens?

For soil, optimize pressurized liquid extraction (PLE) with silica gel cleanup to remove interferents. In human studies, employ suspect screening using HRMS in urine/blood, paired with pharmacokinetic modeling (e.g., hepatic metabolism via cytochrome P450 enzymes). Liver microsomes can clarify metabolic pathways, such as quinone-protein adduct formation .

Q. How can advanced oxidation processes (AOPs) be tailored to degrade 6PPD-quinone in contaminated water?

Solar-activated periodate (UV/IO₄⁻) effectively degrades 6PPD-quinone via hydroxyl radical (•OH) and iodate radical (IO₃•) pathways. Monitor degradation kinetics using time-course LC-MS/MS and assess detoxification via Daphnia magna bioassays. Key intermediates (e.g., 4-aminodiphenylamine) must be quantified to ensure complete mineralization .

Methodological Considerations

- Data Reliability : Ensure analytical confirmation of 6PPD-quinone in toxicity studies to avoid false negatives/positives .

- Cross-disciplinary Integration : Combine ecotoxicology data with exposomics (e.g., HRMS-based non-targeted analysis) to identify co-occurring contaminants .

- Regulatory Alignment : Align experimental designs with EPA data requests, emphasizing OECD/ISO-compliant methods for global comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.